N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
“N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic compound that contains a benzo[d]thiazol-2-yl group, an isopropyl group, a phenylthio group, and a propanamide group . Compounds with similar structures have been studied for various applications, including as anticancer agents and fluorescent probes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been involved in reactions regulated by p53 activation via mitochondrial-dependent pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Scientific Research Applications
- Synthesis : Researchers have prepared this compound from glutaric acid and various 2-amino thiazoles using a straightforward synthetic method at ambient temperature .
- NLO Properties : Two out of the five newly synthesized compounds displayed strong NLO properties. UV spectroscopy confirmed the second harmonic generation (SHG) phenomenon. Compounds with non-centrosymmetric space groups exhibited larger band gaps and enhanced SHG properties .
- Anti-Cancer Effects : These derivatives exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines .
- Odd–Even Effect : A single crystal study highlighted the crucial role of the methyl group and its position on the thiazole moiety. It influenced the supramolecular synthon, shifting from a robust cyclic N–H⋯N interaction to a combination of N–H⋯N and N–H⋯O interactions .
Nonlinear Optical (NLO) Materials
Cytotoxicity and Anti-Cancer Activity
Supramolecular Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWYCEPTYAEQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide |
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